3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
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Description
3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a useful research compound. Its molecular formula is C19H18Br2N2OS and its molecular weight is 482.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
GNF-Pf-5133, also known as 3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
The compound interacts with its target, pfmfr3, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the parasite, leading to its death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected biochemical pathways primarily involve the mitochondrial functions of the parasite . GNF-Pf-5133, along with other compounds that have a mitochondrial mechanism of action, shows decreased sensitivity when pfmfr3 is disrupted . This suggests that the compound may interfere with the energy production processes of the parasite, which are crucial for its survival and proliferation .
Pharmacokinetics
It is known that the compound is well-tolerated and exhibits a dose-proportional pharmacokinetic profile . Following administration, the majority of the compound is recovered in urine as intact drug, indicating minimal metabolism .
Result of Action
The primary result of GNF-Pf-5133’s action is the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the disruption of the parasite’s mitochondrial functions, leading to a lack of energy production and ultimately, cell death .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN2OS.BrH/c1-23-17-9-7-16(8-10-17)22-13-18(14-3-5-15(20)6-4-14)21-11-2-12-24-19(21)22;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKQEGJKGWALU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C([N+]3=C2SCCC3)C4=CC=C(C=C4)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.